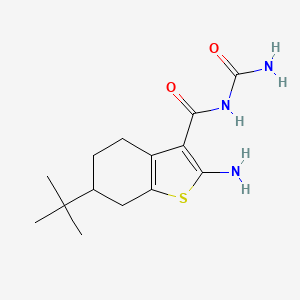

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its stability and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that benzothiophene derivatives can act against bacterial and fungal pathogens. This property may be explored for developing new antimicrobial agents.

- Anti-inflammatory Effects : There is evidence that compounds containing the benzothiophene moiety possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Pharmaceutical Applications

The unique structure of this compound positions it as a candidate for various pharmaceutical applications:

- Drug Development : Due to its diverse biological activities, this compound could be a lead compound in the development of new drugs targeting infections or inflammatory conditions.

- Chemical Probes : It may serve as a chemical probe in biological research to elucidate mechanisms of action for specific diseases.

Material Science Applications

The compound's properties may also lend themselves to applications in material science:

- Polymer Chemistry : Its ability to form stable bonds could be explored in the synthesis of novel polymers or composites with enhanced properties.

Wirkmechanismus

The mechanism of action of 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.

Cyanoacetamides: These compounds share similar functional groups and reactivity patterns.

Uniqueness

2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which provides stability and versatility in chemical reactions. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry .

Biologische Aktivität

The compound 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, pharmacological properties, and specific biological activities associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the Gewald reaction, which allows for the formation of tetrahydrobenzothiophene derivatives from appropriate precursors. The synthesis pathway generally follows these steps:

- Formation of Tetrahydrobenzothiophene : Starting from sulfur and cyclohexanone, followed by ethylcyanoacetate.

- Substitution Reaction : The tetrahydrobenzothiophene derivative is reacted with substituted chloroacetanilides to yield the final product.

Pharmacological Properties

Recent studies have highlighted the potential pharmacological properties of this compound:

- Antidepressant Activity : Research indicates that derivatives of tetrahydrobenzothiophene exhibit significant antidepressant effects. In one study, synthesized derivatives were tested against Sertraline HCl as a standard, showing promising results in alleviating depressive symptoms .

- Antimicrobial Activity : Various studies have also reported antimicrobial properties of similar benzothiophene derivatives. The structural modifications in the benzothiophene nucleus can enhance activity against various bacterial strains .

Antidepressant Effects

A detailed investigation into the antidepressant activity of this compound revealed that it acts on neurotransmitter systems similar to established antidepressants.

- Mechanism of Action : The compound appears to modulate serotonin and norepinephrine levels in the brain, which are critical in mood regulation. This was evidenced by behavioral tests in animal models that demonstrated reduced immobility times in forced swim tests .

Antimicrobial Effects

The antimicrobial efficacy of this compound has been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that structural modifications can lead to enhanced antimicrobial activity .

Case Studies

- Study on Antidepressant Activity : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antidepressant effects using the forced swim test model. The study concluded that certain substitutions significantly increased the efficacy compared to standard treatments .

- Antimicrobial Efficacy Assessment : Another study focused on the antibacterial and antifungal activities of synthesized derivatives. The results indicated that modifications at specific positions on the benzothiophene ring enhanced activity against resistant strains .

Eigenschaften

IUPAC Name |

2-amino-6-tert-butyl-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-14(2,3)7-4-5-8-9(6-7)20-11(15)10(8)12(18)17-13(16)19/h7H,4-6,15H2,1-3H3,(H3,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQQPQMLFQGGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.